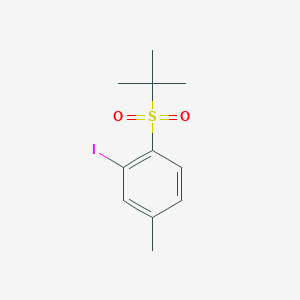
3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one, also known as DDC or DDC-1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of crystal structures is a key area of research for compounds like 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one. Xiong et al. (2011) investigated the crystal structure of a related compound, 3-hydroxy-1,2-dimethoxyxanthone, isolated from Polygala arillata, highlighting the planarity of its tricyclic unit and the formation of molecular stacks along certain axes due to intermolecular hydrogen bonds (Xiong et al., 2011).
Cancer Research
Compounds structurally similar to this compound have been explored for their potential in cancer research. Han et al. (2004) isolated a phenylbutenoid dimer from Zingiber cassumunar, using cytotoxicity assays against human cancer cell lines, indicating potential anti-cancer properties (Han et al., 2004).
Photophysical Investigation
Asiri et al. (2017) conducted a comprehensive photophysical investigation of a derivative, (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), examining properties like solvatochromic shift, fluorescence quantum yield, and photochemical quantum yield. This study enhances the understanding of the electronic and optical properties of such compounds (Asiri et al., 2017).
Synthesis and Reactivity
The synthesis of related compounds and their reactivity is another significant area of research. Luo et al. (2008) explored the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, employing masked ortho-benzoquinones in asymmetric Diels-Alder reactions. This approach can be applicable to the synthesis of compounds like this compound (Luo et al., 2008).
Antioxidant Activity
The antioxidant properties of related chalcone derivatives have been investigated by Sulpizio et al. (2016). They synthesized amino chalcone derivatives and assessed their antioxidant activity, providing insights into the potential health benefits of such compounds (Sulpizio et al., 2016).
Molecular Docking Studies
Kokila et al. (2017) conducted molecular docking studies on biscyclohexane diol derivatives, exploring their potential as anticancer agents. This research highlights the importance of structural analysis and computational chemistry in drug discovery (Kokila et al., 2017).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-20-14-8-6-13(12-15(14)21-2)7-9-16(18)17(19)10-4-3-5-11-17/h6-9,12,19H,3-5,10-11H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSFYPWOTOJFHP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)


![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)
![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)
![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)